Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O4S and a molecular weight of 339.41 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a tosylhydrazono moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with tosylhydrazine . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques like column chromatography.
Chemical Reactions Analysis
Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylhydrazono group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include reducing agents like sodium borohydride and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylhydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound has a similar azetidine ring but differs in the substituent on the nitrogen atom.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of the tosylhydrazono group.
1-Boc-3-azetidinone: This compound is a precursor in the synthesis of this compound and has a similar azetidine ring structure.
The uniqueness of this compound lies in its tosylhydrazono group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonylhydrazinylidene]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(20,21)17-16-12-9-18(10-12)14(19)22-15(2,3)4/h5-8,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEDROAYTCSSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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